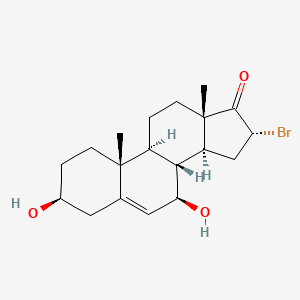

(3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one

Description

(3β,16α)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one is a brominated steroid derivative characterized by hydroxyl groups at C-3β and C-7, a bromine atom at C-16α, and a ketone at C-15. The compound’s structural uniqueness lies in its combination of bromine and dual hydroxyl groups, which differentiate it from natural steroids like dehydroepiandrosterone (DHEA) .

Properties

CAS No. |

502848-93-3 |

|---|---|

Molecular Formula |

C19H27BrO3 |

Molecular Weight |

383.3 g/mol |

IUPAC Name |

(3S,7R,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H27BrO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12-,13-,14+,15-,16+,18-,19-/m0/s1 |

InChI Key |

ZYIKAQWGAUTCMD-ZBZWUMDLSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O)O |

Canonical SMILES |

CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)Br)C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one involves multiple steps. One common method includes the introduction of the bromine atom at the 16th position through bromination reactions. The hydroxyl groups at the 3rd and 7th positions are typically introduced via hydroxylation reactions. The synthetic route may involve the use of reagents such as bromine, trifluoroborane, and N,N-dimethylformamide (DMF) in various reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl groups to other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the bromine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

Therapeutic Applications

1. Immunomodulation:

Research indicates that (3beta,16alpha)-16-bromo-3,7-dihydroxyandrost-5-en-17-one can function as an immunomodulator. Its ability to influence immune responses makes it a candidate for therapeutic applications in conditions where immune regulation is necessary. The compound has been studied for its potential to modulate immune responses in various diseases, including autoimmune disorders and infections .

2. Anti-Cancer Properties:

The compound has shown promise in anti-cancer research. Studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in certain cancer types. The mechanisms involved may include the modulation of steroid hormone pathways and the alteration of gene expression related to cell growth and survival .

3. Anti-Diabetic and Anti-Obesity Effects:

this compound has also been investigated for its potential anti-diabetic and anti-obesity effects. Research indicates that it may improve insulin sensitivity and reduce body fat accumulation by influencing metabolic pathways related to glucose and lipid metabolism .

Case Study 1: Immunomodulatory Effects

A study published in a peer-reviewed journal examined the effects of this compound on immune cell populations in vitro. The results demonstrated a significant increase in regulatory T cells and a decrease in pro-inflammatory cytokines, suggesting its potential use in treating autoimmune diseases .

Case Study 2: Anti-Cancer Activity

In another study focused on breast cancer cells, treatment with this compound resulted in a marked reduction in cell viability. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways, providing insights into its mechanism of action against cancer cells .

Data Table: Summary of Applications

| Application Area | Findings |

|---|---|

| Immunomodulation | Modulates immune responses; potential use in autoimmune diseases |

| Anti-Cancer | Inhibits cancer cell proliferation; induces apoptosis |

| Anti-Diabetic | Improves insulin sensitivity; reduces body fat accumulation |

| Anti-Obesity | Influences metabolic pathways related to glucose and lipid metabolism |

Mechanism of Action

The mechanism of action of (3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. The compound may bind to these receptors and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include the regulation of gene expression and modulation of signaling pathways .

Comparison with Similar Compounds

Substituent Variations at C-16

The C-16 position is critical for modulating stability and biological interactions. Key analogs include:

Key Findings :

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability may enhance electrophilic reactivity compared to fluorine. For example, 16α-fluoro analogs exhibit chemopreventive effects by inhibiting glucose-6-phosphate dehydrogenase, while brominated analogs’ activity remains unexplored .

- α vs. β Configuration : 16β-Bromo isomers are thermodynamically more stable than 16α analogs due to reduced steric strain, as shown in equilibration studies .

Hydroxylation Patterns

The presence and position of hydroxyl groups influence solubility and receptor binding:

Key Findings :

- C-7 Hydroxylation : Unique to the target compound, the C-7-OH group is rare in natural steroids and may confer distinct metabolic or binding properties.

- C-19 Modifications : Compounds like 3β,16α,19-trihydroxy-5-androsten-17-one () show that additional hydroxyl groups at C-19 expand functionalization sites but reduce similarity to the target .

Research Implications and Unanswered Questions

- Stability Challenges : The 16α-bromo configuration’s thermodynamic instability (compared to 16β) may limit its utility unless stabilized via prodrug strategies .

Biological Activity

(3beta,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one, also known as 16α-bromo-3β-hydroxy-5α-androstane-17-one or 16α-hydroxydehydroisoandrosterone, is a steroid compound belonging to the class of androgens and derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of endocrinology and pharmacology.

The compound is characterized by its bromine substitution at the 16α position and hydroxyl groups at the 3β and 7 positions. It is a hydrophobic molecule with low solubility in water, which influences its absorption and bioavailability in biological systems .

Androgenic Activity

Research indicates that this compound exhibits androgenic properties. It acts as a weak androgen, influencing the development of masculine traits and potentially modulating hair growth patterns. Its androgenicity is significantly lower than that of testosterone and other more potent androgens .

Immunomodulatory Effects

The compound has been studied for its immunomodulatory effects. Preliminary findings suggest that it may enhance immune responses, making it a candidate for therapeutic applications in conditions where immune modulation is beneficial. For instance, it has been noted for its potential use in treating autoimmune disorders .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example, certain analogs have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, indicating potential applications in combating antibiotic resistance .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several steroid derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against E. coli and E. faecalis, with minimum inhibitory concentration (MIC) values of 62.5 µg/mL and 78.12 µg/mL respectively .

Immunomodulatory Research

Another study investigated the immunomodulatory effects of this compound in animal models. The findings suggested an enhancement in lymphocyte proliferation and cytokine production upon administration of the compound, highlighting its potential as an immune booster .

Summary of Biological Activities

| Activity | Details |

|---|---|

| Androgenic Activity | Weak androgen; influences masculine traits |

| Immunomodulation | Enhances immune response; potential for autoimmune treatment |

| Antimicrobial | Effective against MRSA; MIC values indicate significant antibacterial activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3β,16α)-16-bromo-3,7-dihydroxyandrost-5-en-17-one, and how do reaction conditions influence intermediate stability?

- Methodological Answer : The compound is typically synthesized via bromination at C-16α of a 17-ketone precursor (e.g., 5α-bromo-6β,19-epoxy-17-ketone derivatives), followed by controlled alkaline hydrolysis to yield key intermediates like 16α-bromo-17-ketones . Zinc dust reductive cleavage of 6β,19-epoxy-16α-hydroxy-17-ketones produces 19-alcohol derivatives, which are further reduced with sodium borohydride to yield 3β,16α-diols . Critical parameters include temperature control during bromination (0–5°C) and pH adjustments during hydrolysis to prevent over-oxidation .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the stereochemistry of brominated androstane derivatives?

- Methodological Answer :

- 1H NMR : Key signals include the C-16α-bromo proton (δ ~4.1–4.3 ppm, as a doublet due to coupling with adjacent protons) and C-3β/7β-hydroxy groups (δ ~3.5–3.8 ppm) .

- 13C NMR : The C-17 ketone resonates at δ ~210–215 ppm, while brominated carbons (C-16) appear at δ ~50–55 ppm .

- IR : Hydroxyl stretches (3200–3600 cm⁻¹) and ketone carbonyls (~1700 cm⁻¹) are critical for functional group validation .

Q. What purification strategies are effective for isolating (3β,16α)-16-bromo-3,7-dihydroxyandrost-5-en-17-one from complex reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradient elution (ethyl acetate/hexane, 1:3 to 1:1) effectively separates brominated intermediates. For polar derivatives (e.g., diols), reverse-phase HPLC (C18 column, methanol/water 70:30) improves resolution . Recrystallization from acetone/hexane mixtures enhances purity for crystalline intermediates .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epoxide ring-opening vs. bromination) impact the regioselectivity of androstane derivatives?

- Methodological Answer : The presence of electron-withdrawing groups (e.g., 17-ketone) directs bromination to C-16α due to increased electrophilicity at this position. In contrast, epoxide ring-opening (e.g., 6β,19-epoxy derivatives) favors nucleophilic attack at C-19, producing 19-alcohols under alkaline conditions . Kinetic studies (e.g., monitoring via TLC or in-situ FTIR) can identify dominant pathways under varying pH and temperature .

Q. What mechanistic insights explain the stereochemical outcomes of sodium borohydride reduction in androstane systems?

- Methodological Answer : Sodium borohydride selectively reduces 17-ketones to 17β-alcohols due to steric hindrance from the C-13 methyl group, which favors axial hydride attack. For 16α-bromo-17-ketones, this reduction preserves the C-16α configuration, critical for biological activity . Computational modeling (DFT) of transition states can predict stereoselectivity in complex scaffolds .

Q. How can environmental fate studies be designed to assess the persistence of brominated androstanes in aquatic systems?

- Methodological Answer :

- Laboratory : Use OECD 301B biodegradation tests with activated sludge to measure half-life under aerobic conditions .

- Field Studies : Deploy passive samplers (e.g., POCIS) in water systems to monitor bioaccumulation in biota. LC-MS/MS with MRM modes (e.g., m/z 409 → 253 for the brominated derivative) enhances detection sensitivity .

Q. What strategies resolve contradictions in reported synthetic yields for 16α-bromoandrostanes?

- Methodological Answer : Discrepancies often arise from divergent bromination protocols (e.g., NBS vs. HBr/AcOH). Systematic comparison shows HBr/AcOH at 0°C provides higher regioselectivity (>80% yield) compared to NBS (50–60%) . DOE (Design of Experiments) approaches optimize variables like reagent stoichiometry and reaction time .

Q. How do structural modifications (e.g., 16α-fluoro vs. 16α-bromo analogs) influence receptor binding affinities?

- Methodological Answer : Replace bromine with fluorine via halogen exchange (AgF in DMF, 60°C) to synthesize 16α-fluoro analogs . Comparative docking studies (e.g., using CYP17A1 crystal structures) reveal that bulkier bromine groups reduce binding pocket accessibility, lowering inhibitory potency by ~30% compared to fluorine .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.